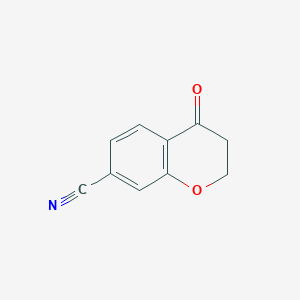

6-Cyano-4-chromanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-2,3-dihydrochromene-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPCNXPFUOBSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-65-6 | |

| Record name | 6-CYANO-4-CHROMANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Analytical Challenge of a Privileged Scaffold

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 6-Cyano-4-chromanone

The chroman-4-one framework is a significant structural motif in medicinal chemistry and natural products, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1][2][3] this compound (C₁₀H₇NO₂), a derivative of this core, represents a key synthetic intermediate for developing novel therapeutics.[1][4] Its precise molecular structure is paramount to understanding its reactivity and potential as a building block in drug discovery programs.

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation and confirmation of this compound. We will move beyond a simple recitation of data, focusing instead on the logical synergy between different analytical methods. Each technique—from elemental analysis to advanced spectroscopy—provides a unique piece of the structural puzzle. When combined, they form a self-validating system that confirms the molecular formula, identifies all functional groups, and maps the precise connectivity of every atom, leaving no ambiguity as to the compound's identity and purity.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Part 1: Foundational Analysis - Molecular Formula and Purity

The first step in any structure elucidation is to establish the fundamental properties of the compound: its elemental composition and its purity. These foundational data points provide the basis upon which all subsequent spectroscopic interpretations are built.

Elemental Analysis: Confirming the Atomic Building Blocks

Elemental analysis provides the empirical formula by quantifying the percentage of carbon, hydrogen, and nitrogen in the sample. This technique is the first line of evidence for confirming the proposed molecular formula of C₁₀H₇NO₂.

-

A precisely weighed sample (typically 1-3 mg) of this compound is combusted in a furnace at high temperatures (≥900 °C) in a stream of pure oxygen.

-

The combustion products (CO₂, H₂O, and N₂) are carried by a stream of inert gas (helium) through a series of traps or gas chromatography columns.

-

Each gas is detected by a thermal conductivity detector, and the resulting signal is proportional to the amount of the element in the original sample.

-

The weight percentages of C, H, and N are calculated and compared against the theoretical values.

The molecular formula C₁₀H₇NO₂ corresponds to a molecular weight of 173.17 g/mol .[5][6][7][8][9] The expected elemental composition is presented below. A successful analysis should yield experimental values within ±0.4% of the theoretical values.

| Element | Theoretical Mass % (for C₁₀H₇NO₂) | Expected Experimental % |

| Carbon (C) | 69.36%[5] | 69.36 ± 0.4% |

| Hydrogen (H) | 4.07%[5] | 4.07 ± 0.4% |

| Nitrogen (N) | 8.09%[5] | 8.09 ± 0.4% |

| Oxygen (O) | 18.48% (by difference)[5] | - |

Table 1: Comparison of theoretical and expected elemental analysis data for this compound.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Confirming the purity of the analyte is critical; contaminants can introduce extraneous signals in spectroscopic analyses, leading to incorrect structural assignments. Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of small organic molecules.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. This is further diluted to an appropriate working concentration (e.g., 0.1 mg/mL).

-

Chromatographic Separation: The sample is injected into the HPLC system. The separation is performed on a C18 stationary phase, and the analytes are eluted using a mobile phase gradient of water and an organic solvent like acetonitrile.

-

Detection: The column eluent is passed through a UV detector. Given the aromatic nature of the compound, a detection wavelength between 230-290 nm is typically effective.[10]

-

Data Analysis: The resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single, sharp, symmetrical peak.

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar organic molecules. |

| Mobile Phase A | Water + 0.1% Acetic Acid | Acidification improves peak shape for carbonyl-containing compounds.[10] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | Linear gradient (e.g., 20% to 80% B over 15 min) | Ensures elution of the compound with good resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30-40 °C[10] | Maintains consistent retention times and improves efficiency. |

| Detection | UV Diode-Array Detector (DAD) at 254 nm | The aromatic chromanone core absorbs strongly in the UV region. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Table 2: A representative RP-HPLC method for purity determination of this compound.

}

HPLC Purity Analysis Workflow.

Part 2: Spectroscopic Characterization

With the molecular formula and purity confirmed, spectroscopic techniques are employed to piece together the molecule's architecture.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its substructures.

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

In the ionization chamber, the sample is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion radical (M⁺•).

-

The molecular ion and its fragments are accelerated through a magnetic field, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum. For chromanone structures, a conventional [M+H]⁺ ion is often observed under soft ionization conditions like electrospray.[11]

The molecular ion peak (M⁺•) for C₁₀H₇NO₂ is expected at m/z 173 . The fragmentation of the chromanone ring is highly characteristic. The most prominent pathway is a retro-Diels-Alder (RDA) reaction , which cleaves the heterocyclic ring.[12][13][14]

| m/z Value | Proposed Fragment Ion | Neutral Loss | Proposed Structure |

| 173 | [M]⁺• | - | This compound |

| 145 | [M - CO]⁺• | CO | Loss of carbonyl group |

| 116 | [M - CO - HCN]⁺• | CO, HCN | Subsequent loss of hydrogen cyanide |

| 118 | [RDA Fragment]⁺• | C₂H₂O (Ketene) | Result of retro-Diels-Alder cleavage |

Table 3: Predicted major fragment ions for this compound in EI-MS.

}

Proposed EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

ATR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

The sample is scanned with IR radiation over a range (typically 4000-400 cm⁻¹), and the absorption is measured.

The structure of this compound contains several key functional groups, each with a distinct IR signature.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium, sharp |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium, sharp |

| Nitrile (C≡N) | Stretch | 2240 - 2220 [15][16] | Strong, sharp |

| Ketone (C=O) | Stretch | ~1680 - 1660 | Strong, sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to weak |

| C-O-C | Stretch | 1250 - 1050 | Strong |

Table 4: Key IR absorption frequencies for this compound. The nitrile and ketone stretches are the most diagnostic peaks.

The presence of a strong, sharp peak around 2230 cm⁻¹ is definitive evidence for the nitrile group.[17][18] Aromatic nitriles typically absorb at slightly lower wavenumbers than aliphatic nitriles due to conjugation.[16] The strong absorption around 1680 cm⁻¹ is characteristic of an aromatic ketone (carbonyl group conjugated with the benzene ring).[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample tube is placed in the NMR spectrometer. ¹H and ¹³C spectra are acquired. For ¹³C, a proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a single line.

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their neighboring protons. The structure has 7 protons in distinct environments.

| Proton(s) | Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-5 | Aromatic | ~8.0-8.2 | d (or s) | 1H | Deshielded by adjacent C=O and CN groups. |

| H-7 | Aromatic | ~7.6-7.8 | dd | 1H | Aromatic proton with ortho and meta coupling. |

| H-8 | Aromatic | ~7.0-7.2 | d | 1H | Aromatic proton ortho to the ether oxygen. |

| H-2 | Aliphatic | ~4.5-4.7 | t | 2H | Methylene protons adjacent to the ether oxygen (CH₂-O). |

| H-3 | Aliphatic | ~2.8-3.0 | t | 2H | Methylene protons adjacent to the carbonyl group (CH₂-C=O). |

Table 5: Predicted ¹H NMR spectral data for this compound. Chemical shifts are estimates and can vary based on solvent.

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

| Carbon(s) | Position | Predicted δ (ppm) | Rationale |

| C-4 | Carbonyl | ~190-195[19] | Characteristic chemical shift for a ketone carbonyl.[20] |

| C-8a | Aromatic | ~160-162 | Aromatic carbon attached to the ether oxygen. |

| C-5, C-7 | Aromatic | ~125-138 | Aromatic CH carbons. |

| C-4a, C-8 | Aromatic | ~118-125 | Aromatic carbons. |

| C-9 | Nitrile | ~115-120 [15] | Characteristic shift for a nitrile carbon. |

| C-6 | Aromatic | ~105-110 | Quaternary aromatic carbon attached to the CN group. |

| C-2 | Aliphatic | ~65-70 | Aliphatic carbon adjacent to the ether oxygen (O-CH₂). |

| C-3 | Aliphatic | ~42-45[19] | Aliphatic carbon adjacent to the carbonyl (C=O)-CH₂. |

Table 6: Predicted ¹³C NMR spectral data for this compound.

}

Logical workflow for NMR-based structure elucidation.

Part 3: Synthesis of Evidence - The Final Confirmation

-

Elemental Analysis and High-Resolution Mass Spectrometry establish the molecular formula as C₁₀H₇NO₂ and the molecular weight as ~173.

-

IR Spectroscopy provides direct evidence for the key functional groups: a conjugated ketone (C=O at ~1680 cm⁻¹) and an aromatic nitrile (C≡N at ~2230 cm⁻¹).

-

¹³C NMR confirms the carbon backbone, showing 10 distinct carbons, including signals in the characteristic regions for a ketone carbonyl, a nitrile carbon, six aromatic carbons, and two aliphatic carbons.

-

¹H NMR maps the proton arrangement, showing three aromatic protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, and two distinct methylene groups (as triplets), confirming the -O-CH₂-CH₂-C=O- linkage of the chromanone ring.

-

HPLC confirms the sample's high purity, ensuring that the spectroscopic data is representative of the target compound.

This systematic and multi-faceted analytical approach provides the definitive evidence required by researchers, drug development professionals, and regulatory bodies to confirm the identity, structure, and purity of this compound.

}

Synergistic workflow for structure confirmation.

References

-

Sharma, V. P. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Retrieved from [Link]

-

Sharma, V. P., & Singh, O. V. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Retrieved from [Link]

-

Korfmacher, W. A., et al. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry. Retrieved from [Link]

-

LibreTexts. (2020). INFRARED SPECTROSCOPY (IR). Chemistry LibreTexts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). C10H7NO2 (1-Nitronaphthalene) molar mass. Retrieved from [Link]

-

Ellis, G. P., et al. (1981). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitronaphthalene. Retrieved from [Link]

-

Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitronaphthalene-D7. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-nitro-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Nitronaphthalene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Chromanone. Retrieved from [Link]

-

Kumar, R., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P90072]. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Retrieved from [Link]

-

Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]

-

Inamdar, G. S., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Retrieved from [Link]

-

Silva, A. M. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Retrieved from [Link]

-

Reddy, T. J., et al. (2007). An efficient synthesis of 4-chromanones. ResearchGate. Retrieved from [Link]

-

Lunn, G. (n.d.). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

Gali, R. M., et al. (2015). Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream. RSC Publishing. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. webqc.org [webqc.org]

- 6. 2-Nitronaphthalene | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Naphthalene, 2-nitro- [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. asianpubs.org [asianpubs.org]

- 14. benchchem.com [benchchem.com]

- 15. fiveable.me [fiveable.me]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. scribd.com [scribd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Physicochemical properties of 6-Cyano-4-chromanone

An In-depth Technical Guide to the Physicochemical Properties of 6-Cyano-4-chromanone

Abstract

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a detailed examination of a specific derivative, this compound, focusing on its fundamental physicochemical properties. Understanding these characteristics is paramount for researchers in drug discovery and development, as they directly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document synthesizes structural data, predicted and experimental properties, spectroscopic signatures, and robust analytical protocols to offer a comprehensive resource for scientists working with this promising heterocyclic compound.

Introduction: The Chroman-4-one Scaffold in Drug Development

The chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) framework consists of a benzene ring fused to a dihydropyran ring.[1][2] This structural motif is a key component of many natural products, including flavonoids, and serves as a versatile template for the synthesis of novel therapeutic agents.[3] Unlike the related chromones, chromanones lack a double bond between the C-2 and C-3 positions, a seemingly minor structural variance that results in significant differences in biological activity.[2][3]

The chroman-4-one core is associated with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][4][5] The substituent at the 6-position, in this case, a cyano (-C≡N) group, is a potent electron-withdrawing group that can significantly modulate the molecule's electronic properties, receptor binding interactions, and metabolic stability. Therefore, a thorough characterization of this compound is a critical first step in unlocking its full therapeutic potential.

Molecular and Structural Properties

A precise understanding of the molecular identity is the foundation of all subsequent chemical and biological evaluation.

-

Chemical Name: this compound

-

Synonyms: 4-Oxo-3,4-dihydro-2H-1-benzopyran-6-carbonitrile

Structure:

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Parameters: A Tabulated Summary

The following table summarizes critical physicochemical data. Predicted values are common in early-stage development and are supplemented by standard experimental protocols for definitive characterization.

| Property | Value | Method/Source | Significance in Drug Development |

| Molecular Weight | 173.17 g/mol | Calculated | Impacts diffusion, bioavailability (Lipinski's Rule of 5). |

| Boiling Point | 359.1 ± 42.0 °C | Predicted[10][11] | Indicates volatility and thermal stability. |

| Density | 1.29 ± 0.1 g/cm³ | Predicted[10][11] | Relevant for formulation and process chemistry. |

| Melting Point | Protocol Provided | Experimental | Defines purity, solid-state stability, and aids in identification. |

| Aqueous Solubility | Protocol Provided | Experimental | Crucial for absorption and distribution; poor solubility is a major hurdle in development. |

| pKa | Protocol Provided | Experimental | Governs the ionization state at physiological pH, affecting solubility, permeability, and target binding. |

| LogP | Not available | Predicted/Expt. | Measures lipophilicity, which influences membrane permeability and metabolic clearance. |

Spectroscopic Characterization

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. While specific spectra for this exact compound are not publicly available, the expected signatures can be reliably predicted based on its constituent functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.

Expected Key Absorptions:

-

~2230 cm⁻¹ (strong, sharp): Corresponds to the C≡N (nitrile) stretching vibration. This is a highly diagnostic peak.[12]

-

~1685 cm⁻¹ (strong): Aromatic ketone C=O stretching vibration. Conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[13]

-

~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: Aryl ether C-O stretching vibration.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the dihydropyran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Expected ¹H NMR Signals (in CDCl₃):

-

δ ~8.1-7.8 (m, 2H): Aromatic protons ortho to the cyano and carbonyl groups.

-

δ ~7.0 (d, 1H): Aromatic proton ortho to the ether oxygen.

-

δ ~4.6 (t, 2H): Methylene protons at the C-2 position (-O-CH₂-), adjacent to the ether oxygen.

-

δ ~2.9 (t, 2H): Methylene protons at the C-3 position (-CH₂-C=O), adjacent to the carbonyl group.

Expected ¹³C NMR Signals (in CDCl₃):

-

δ ~191: Carbonyl carbon (C-4).

-

δ ~162: Aromatic carbon attached to the ether oxygen (C-8a).

-

δ ~118: Nitrile carbon (-C≡N).

-

δ ~136-120: Remaining aromatic carbons.

-

δ ~67: Aliphatic carbon adjacent to ether oxygen (C-2).

-

δ ~43: Aliphatic carbon adjacent to carbonyl (C-3).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern. For this compound, High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 174.0555, confirming the elemental composition of C₁₀H₈NO₂⁺.

Synthesis and Purification Workflow

While multiple synthetic routes to chromanones exist, a common and efficient method involves a Michael addition followed by an intramolecular cyclization.[14][15]

Synthetic Strategy

A plausible and field-proven approach is the tandem oxa-Michael addition/cyclization of a substituted phenol with an appropriate Michael acceptor.[15] For this compound, the synthesis can be envisioned starting from 4-hydroxybenzonitrile and acrylic acid or its derivatives, followed by a Friedel-Crafts-type ring closure.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is illustrative and adapted from general procedures for chromanone synthesis.[15]

-

Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable solvent like tert-butanol, add a catalytic amount of a base such as potassium carbonate.

-

Michael Addition: Add acrylonitrile (1.1 eq) dropwise to the mixture at room temperature. Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 12-24 hours).

-

Work-up & Isolation: Cool the reaction mixture, filter off the base, and concentrate the solvent under reduced pressure. The resulting crude 3-(4-cyanophenoxy)propanenitrile is purified via flash column chromatography.

-

Cyclization: Treat the purified intermediate with a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH, 1.5 eq) in a co-solvent like trifluoroacetic acid (TFA), at 0°C.

-

Finalization: Allow the reaction to warm to room temperature and stir until cyclization is complete (monitored by TLC/LC-MS). Quench the reaction by carefully pouring it onto ice water.

-

Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Final purification is achieved by recrystallization or flash column chromatography.

Purification and Characterization Workflow

Caption: A standard workflow for the purification and quality control of synthesized this compound.

Experimental Protocols for Physicochemical Profiling

Accurate experimental data is non-negotiable for progressing a compound through the drug development pipeline.

Determination of Melting Point

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

-

Measurement: Place the capillary in a calibrated digital melting point apparatus.

-

Heating: Use a rapid heating rate (10-20 °C/min) for a coarse measurement, then repeat with a fresh sample using a slow heating rate (1-2 °C/min) near the expected melting point.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.

Solubility Assessment (Kinetic)

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), e.g., 10 mM.

-

Assay Plate: In a 96-well plate, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the buffer to achieve a final concentration of 100 µM (with 1% DMSO).

-

Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

-

Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate and measure the concentration of the supernatant by LC-MS/MS or UV-Vis spectroscopy against a calibration curve.

-

Rationale: This kinetic solubility assay is a high-throughput method that mimics the conditions after intravenous injection and is crucial for early-stage screening.

pKa Determination (UV-Metric Method)

-

Principle: This method relies on the change in the compound's UV-Vis absorbance spectrum as a function of pH. It is suitable for compounds with a chromophore close to an ionizable center.

-

Sample Preparation: Prepare a stock solution of the compound in a co-solvent like methanol.

-

Titration: Use an automated titrator to perform a multi-wavelength spectrophotometric titration over a wide pH range (e.g., pH 2 to 12).

-

Data Acquisition: At each pH increment, the full UV-Vis spectrum (e.g., 210-400 nm) is recorded.

-

Analysis: The collected spectral data is processed by specialized software that performs factor analysis and non-linear regression to calculate the pKa value(s).

-

Rationale: Knowing the pKa is essential for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and for designing appropriate formulations.

Chemical Reactivity and Stability

The chroman-4-one core is generally stable but possesses reactive sites that are important for both synthetic elaboration and potential metabolic liabilities.

-

Carbonyl Group (C-4): The ketone can undergo typical carbonyl reactions, such as reduction to an alcohol or condensation reactions at the adjacent C-3 position.

-

Aromatic Ring: The electron-withdrawing cyano group deactivates the ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions.

-

Stability: The compound should be assessed for stability at different pH values and temperatures, as well as its sensitivity to light (photostability), to determine appropriate storage conditions and predict its shelf-life.

Conclusion: The Role of Physicochemical Properties in Drug Discovery

This compound is a compound built upon a privileged scaffold, suggesting significant potential for biological activity. However, its success as a therapeutic agent is inextricably linked to the physicochemical properties detailed in this guide. Data on solubility, stability, and ionization state are not mere academic exercises; they are critical determinants of a drug's ability to be absorbed, distributed, and reach its intended target in the human body. The protocols and data presented here serve as a foundational blueprint for researchers, enabling informed decision-making and accelerating the journey from a promising molecule to a potential life-saving medicine.

References

-

BenchChem. The Chromanone Scaffold: A Privileged Core in Modern Medicinal Chemistry.

-

Chander, S., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Future Journal of Pharmaceutical Sciences, 7(1), 1-25.

-

Diana, E. J., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(35), 7548-7566.

-

Gaspar, A., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 6(12), 8013-8025.

-

Singhal, M. (2018). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 5(3), 675-684.

-

ChemicalBook. This compound CAS#: 214759-65-6 Chemical Properties.

-

ChemicalBook. This compound CAS#: 214759-65-6.

-

Holla, H., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. ResearchGate.

-

Christensen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6398-6408.

-

Royal Society of Chemistry. Electronic Supplementary Information.

-

Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(35), 7548-7566.

-

Ferreira, I. C., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(5), 1083.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68110, Chromanone.

-

Reddy, T. J., et al. (2007). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 48(42), 7536-7539.

-

Al-Sultani, A. A. J., & Abbas, A. S. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. International Journal of Drug Delivery Technology, 11(1), 143-149.

-

Organic Chemistry Portal. Chromanone and flavanone synthesis.

-

ECHEMI. Buy this compound from HANGZHOU LEAP CHEM CO., LTD.

-

ResearchGate. Current developments in the synthesis of 4-chromanone-derived compounds.

-

Echemi. Buy this compound from ATK CHEMICAL COMPANY LIMITED.

-

Ibrahim, M. A. (2013). IR spectrum of compound 6. ResearchGate.

-

Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

-

ChemUniverse. This compound [P90072].

-

P&S Chemicals. Product information, this compound.

-

S. Z. Ali, et al. (2004). Crystal structure of the 4-chromanone derivative. Analytical Sciences, 20(2), 407-408.

-

ResearchGate. Properties of chromanone and chromone.

-

Chem-Impex. 6-Nitro-4-chromanone.

-

Chemsrc. Chromone | CAS#:491-38-3.

-

Langer, P. (2014). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 10, 283-297.

-

Langer, P. (2014). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 10, 283-297.

-

ATB. 4-Chromanone | C9H8O2 | MD Topology | NMR | X-Ray.

-

INDOFINE Chemical Company, Inc. 4-CHROMANONE | 491-37-2.

-

Sigma-Aldrich. 6-Bromo-4-chromanone.

-

Krishnakumar, V., & John, X. (2009). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID. Rasayan Journal of Chemistry, 2(2), 324-328.

-

NIST. Cyclohexanone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 5. Chromanone and flavanone synthesis [organic-chemistry.org]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. pschemicals.com [pschemicals.com]

- 10. This compound CAS#: 214759-65-6 [m.chemicalbook.com]

- 11. This compound CAS#: 214759-65-6 [amp.chemicalbook.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Cyclohexanone [webbook.nist.gov]

- 14. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 6-Cyano-4-chromanone

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Cyano-4-chromanone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who are engaged in the synthesis, characterization, and application of novel chemical entities. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a holistic view of the molecule's structural features. This guide emphasizes the causality behind experimental choices and provides a framework for the spectroscopic evaluation of similar chromanone derivatives.

Introduction

This compound is a derivative of the 4-chromanone scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities. The introduction of a cyano group at the 6-position significantly influences the electronic properties and potential biological interactions of the molecule. Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of the synthesized compound, which is a critical step in any drug discovery and development pipeline. This guide will detail the expected spectroscopic signatures of this compound and provide the rationale for their interpretation.

Molecular Structure and Key Features

This compound possesses a bicyclic structure consisting of a benzene ring fused to a dihydropyranone ring. The key functional groups that will be interrogated by spectroscopic techniques are:

-

The Carbonyl Group (C=O): A ketone within the pyranone ring.

-

The Aryl Ether Linkage (Ar-O-C): Connecting the benzene and pyranone rings.

-

The Aromatic Ring: A substituted benzene ring.

-

The Cyano Group (C≡N): An electron-withdrawing substituent on the aromatic ring.

-

The Aliphatic Protons: Two methylene groups in the pyranone ring.

The interplay of these features gives rise to a unique spectroscopic fingerprint that allows for the unambiguous identification of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. Additionally, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic and aromatic protons. The electron-withdrawing nature of the cyano group will deshield the aromatic protons.

-

Aliphatic Protons:

-

H-2 (δ ≈ 4.6 ppm, triplet): These protons are adjacent to the ether oxygen, resulting in a downfield shift. They will appear as a triplet due to coupling with the H-3 protons.

-

H-3 (δ ≈ 2.9 ppm, triplet): These protons are adjacent to the carbonyl group, which also causes a downfield shift, though to a lesser extent than the ether oxygen. They will appear as a triplet due to coupling with the H-2 protons.

-

-

Aromatic Protons:

-

H-5 (δ ≈ 8.1 ppm, doublet): This proton is ortho to the carbonyl group and will be the most deshielded aromatic proton. It will appear as a doublet.

-

H-7 (δ ≈ 7.8 ppm, doublet of doublets): This proton is meta to the carbonyl group and ortho to the cyano group, leading to a significant downfield shift. It will appear as a doublet of doublets.

-

H-8 (δ ≈ 7.2 ppm, doublet): This proton is adjacent to the ether oxygen and will be the most upfield of the aromatic protons. It will appear as a doublet.

-

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~67 | Carbon adjacent to the ether oxygen. |

| C-3 | ~37 | Carbon adjacent to the carbonyl group. |

| C-4 | ~190 | Carbonyl carbon, significantly downfield. |

| C-4a | ~122 | Aromatic carbon at the ring junction. |

| C-5 | ~129 | Aromatic CH ortho to the carbonyl group. |

| C-6 | ~110 | Aromatic carbon bearing the cyano group (quaternary). |

| C-7 | ~136 | Aromatic CH ortho to the cyano group. |

| C-8 | ~118 | Aromatic CH adjacent to the ether oxygen. |

| C-8a | ~163 | Aromatic carbon attached to the ether oxygen (quaternary). |

| C≡N | ~118 | Cyano group carbon. |

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is common.[1] A small amount of this compound is ground with dry potassium bromide and pressed into a transparent disk.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[1]

-

Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Scan the mid-IR range (typically 4000-400 cm⁻¹) and record the transmittance or absorbance spectrum.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Cyano (C≡N) | ~2230 | Stretching (a sharp, medium intensity band) |

| Carbonyl (C=O) | ~1680 | Stretching (a strong, sharp band) |

| Aromatic C=C | 1600-1450 | Ring Stretching |

| Aryl Ether (C-O) | ~1250 | Asymmetric Stretching |

Table 2: Predicted IR Absorption Frequencies for this compound.

The C≡N stretch is a particularly diagnostic peak, appearing in a region of the spectrum that is often free from other absorptions.[2] The C=O stretch will be a strong and sharp absorption, characteristic of a ketone.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, which will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Analysis (Predicted)

The molecular formula of this compound is C₁₀H₇NO₂.[4] The exact mass is 173.0477 g/mol .

-

Molecular Ion (M⁺•): The EI mass spectrum should show a molecular ion peak at m/z = 173.

-

Fragmentation Pattern: Chromanones typically undergo characteristic fragmentation patterns. A common fragmentation is the retro-Diels-Alder (RDA) reaction of the pyranone ring. Other significant fragments would arise from the loss of small neutral molecules like CO and HCN.

-

[M - CO]⁺• (m/z = 145): Loss of a carbonyl group.

-

[M - HCN]⁺• (m/z = 146): Loss of hydrogen cyanide.

-

RDA Fragmentation: This would lead to fragments corresponding to the substituted benzene and the pyranone ring components.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust methodology for its structural confirmation. The predicted data presented in this guide, based on the known spectroscopic behavior of the 4-chromanone scaffold and the electronic effects of the cyano substituent, offer a reliable reference for researchers working with this and related compounds. The detailed protocols and interpretation rationale serve as a practical framework for the characterization of novel small molecules in a drug discovery and development setting, ensuring the scientific integrity of subsequent biological and pharmacological evaluations.

References

- Sharma, V. P., & Singh, O. V. (Year). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.

-

PubChem. (n.d.). 4-Chromanone. National Center for Biotechnology Information. Retrieved from [Link]

- Di Pietro, O., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

- Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS.

- Abraham, R. J., et al. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 523-533.

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University of Oregon. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR handout. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- de Meijere, A., et al. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(2), 205-212.

- Ferreira, M. J., et al. (2022).

- Hegab, M. I. (2023). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Russian Journal of Organic Chemistry, 59, 483–497.

- Singh, O. V., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6493-6504.

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Chromanone(491-37-2) 1H NMR spectrum [chemicalbook.com]

- 3. US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-Cyano-4-Chromanone: A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of a Privileged Scaffold

The chroman-4-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its inherent drug-like properties have made it a focal point for the development of novel therapeutics. This guide delves into the specific potential of a promising derivative, 6-Cyano-4-chromanone, providing a technical framework for researchers and drug development professionals to explore its therapeutic applications. The introduction of a cyano group at the 6-position, an electron-withdrawing moiety, is anticipated to significantly influence the molecule's interaction with biological targets, potentially enhancing potency and selectivity. This document will serve as a comprehensive resource, outlining potential therapeutic targets, underlying mechanisms, and robust experimental workflows for their validation.

The Anticancer Potential: Targeting Cell Proliferation and Survival

The chromanone scaffold is a recurring motif in compounds exhibiting significant anticancer properties.[1] Derivatives have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[3][4] The presence of the electron-withdrawing cyano group in this compound makes it a compelling candidate for investigation as an anticancer agent.

Proposed Mechanism of Action: Induction of Oxidative Stress and Apoptosis

Recent studies on flavanone and chromanone derivatives have pointed towards the generation of reactive oxygen species (ROS) as a key mechanism for their cytotoxic effects against cancer cells.[3] This increase in intracellular ROS can disrupt mitochondrial function and trigger the intrinsic apoptotic pathway. We hypothesize that this compound may act as a pro-oxidant in the tumor microenvironment, leading to DNA damage and programmed cell death.

Diagram 1: Proposed Anticancer Mechanism of this compound

Caption: Proposed pathway for the anticancer activity of this compound.

Experimental Protocol: Evaluation of Anticancer Activity

This protocol outlines a comprehensive workflow to assess the in vitro anticancer potential of this compound.

1.2.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., DU145, PC3 for prostate cancer; HCT116, HT-29 for colon cancer).

-

Normal human fibroblast cell line (for cytotoxicity comparison).

-

DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

This compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

1.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To determine if the observed cytotoxicity is due to apoptosis.

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

1.2.3. Intracellular ROS Measurement

-

Objective: To quantify the generation of reactive oxygen species.

-

Procedure:

-

Treat cells with this compound.

-

Load the cells with a fluorescent ROS indicator (e.g., DCFDA).

-

Measure the fluorescence intensity using a fluorometer or flow cytometer.

-

| Parameter | Expected Outcome with this compound Treatment |

| Cell Viability (IC50) | Low micromolar range against cancer cells, higher for normal cells. |

| Apoptosis | Significant increase in Annexin V positive cells. |

| ROS Levels | Dose-dependent increase in intracellular ROS. |

Antimicrobial Applications: A New Frontier

The chromanone scaffold has been identified in compounds with potent antimicrobial activity.[5][6] Molecular docking studies have suggested that these compounds can interact with key microbial enzymes.[5] This presents a compelling case for evaluating this compound as a novel antimicrobial agent.

Potential Microbial Targets

Based on studies of related compounds, potential microbial targets for this compound include:

-

Penicillin-Binding Proteins (PBPs): Essential for bacterial cell wall synthesis.

-

DNA Gyrase: A type II topoisomerase crucial for bacterial DNA replication.

-

Lanosterol 14-alpha-demethylase (CYP51): A key enzyme in fungal ergosterol biosynthesis.

Experimental Workflow: Antimicrobial Screening and Target Identification

Diagram 2: Workflow for Antimicrobial Evaluation

Caption: A stepwise approach to evaluate the antimicrobial properties of this compound.

2.2.1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by visual inspection for turbidity.

-

Anti-Inflammatory Effects: Modulating the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases, and the NF-κB signaling pathway is a central mediator of the inflammatory response.[7] The anti-inflammatory properties of some chromanone derivatives suggest that this compound could be an inhibitor of this critical pathway.

The NF-κB Signaling Cascade: A Prime Target

The NF-κB pathway, when activated by stimuli like TNF-α, leads to the transcription of pro-inflammatory genes.[7] We propose that this compound may interfere with this cascade, possibly by inhibiting the degradation of IκBα or preventing the nuclear translocation of the p65 subunit.

Experimental Protocol: NF-κB Reporter Assay

-

Objective: To screen for inhibitory activity of this compound on the NF-κB signaling pathway.

-

Materials:

-

HEK293 cells stably expressing an NF-κB luciferase reporter gene.

-

TNF-α (stimulant).

-

Luciferase assay reagent.

-

-

Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

-

Enzyme Inhibition: A Avenue for Targeted Therapy

The chromanone scaffold has been shown to be a versatile framework for designing enzyme inhibitors. The electron-withdrawing nature of the cyano group at the 6-position of this compound may enhance its binding affinity to specific enzyme targets.

Sirtuin 2 (SIRT2): A Target in Neurodegenerative Diseases

SIRT2 is a deacetylase implicated in neurodegenerative disorders, and its inhibition is a potential therapeutic strategy.[8] Studies have shown that chroman-4-ones with electron-withdrawing groups at the 6-position are potent and selective SIRT2 inhibitors.[8]

| Compound Feature | Impact on SIRT2 Inhibition | Relevance to this compound |

| Electron-withdrawing group at C6 | Favorable for high potency | The cyano group is strongly electron-withdrawing. |

| Intact Carbonyl Group | Crucial for activity | Present in this compound. |

Monoamine Oxidase B (MAO-B): A Target in Parkinson's Disease

Inhibitors of MAO-B are used in the treatment of Parkinson's disease. C6-substituted chromones have been identified as highly potent and selective reversible inhibitors of MAO-B.[9] This makes this compound a prime candidate for investigation as a novel MAO-B inhibitor.

Phosphodiesterase (PDE): Modulators of Cellular Signaling

While less explored for simple chromanones, some flavonoids containing this core structure have shown inhibitory activity against phosphodiesterases, which are key regulators of intracellular signaling. This presents another potential, albeit more speculative, avenue for investigation.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

-

Objective: To determine the inhibitory activity of this compound against SIRT2, MAO-B, and a panel of PDEs.

-

General Procedure:

-

Use commercially available recombinant human enzymes and their respective substrates.

-

Perform the assays in a 96-well plate format.

-

Incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

-

Calculate the IC50 value for each enzyme.

-

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic interest, with a strong rationale for its investigation across multiple disease areas. The evidence-based hypotheses presented in this guide provide a solid foundation for initiating a comprehensive drug discovery program. The outlined experimental protocols offer a clear and actionable path for validating its potential as an anticancer, antimicrobial, anti-inflammatory, or enzyme-inhibiting agent. Further exploration into its structure-activity relationship (SAR) through the synthesis of analogs will be crucial for optimizing its potency and selectivity, ultimately paving the way for the development of a novel therapeutic.

References

-

Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. (2021). RSC Advances. [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Pharmaceuticals. [Link]

-

Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. (2020). Journal of Natural Products. [Link]

-

Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

-

A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (2014). PLoS ONE. [Link]

-

Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). International Journal of Molecular Sciences. [Link]

-

Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q). (n.d.). ResearchGate. [Link]

-

This compound [CAS: 214759-65-6]. (n.d.). Ivy Fine Chemicals. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). Molecules. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). ResearchGate. [Link]

-

Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. (2023). bioRxiv. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2022). Molecules. [Link]

-

An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2021). Molecules. [Link]

-

Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. (2019). RSC Advances. [Link]

-

In vitro benchmarking of NF-κB inhibitors. (2017). Scientific Reports. [Link]

-

Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. (2023). Molecules. [Link]

-

Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. (2019). ResearchGate. [Link]

-

Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). Molecules. [Link]

-

Phosphodiesterase Inhibitory Activity of the Flavonoids and Xanthones from Anaxagorea luzonensis. (2014). ResearchGate. [Link]

-

Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. (2022). Organic & Biomolecular Chemistry. [Link]

-

The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. (2011). Biochemical Pharmacology. [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds | MDPI [mdpi.com]

- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Cyano-4-Chromanone: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction: The Chromanone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The chroman-4-one (or simply, chromanone) skeleton, a heterocyclic system featuring a benzene ring fused to a dihydropyran ring, is a quintessential example of such a scaffold.[1] Found in numerous natural products, particularly flavonoids, the chromanone core is a versatile and robust starting point for the synthesis of novel therapeutic agents.[1] Its structural rigidity, combined with the potential for diverse functionalization at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties.

While the broader chromanone family has been extensively explored, this guide focuses on a specific, high-potential derivative: 6-cyano-4-chromanone . The introduction of a cyano (-C≡N) group at the 6-position of the chromanone ring system offers a unique combination of electronic and steric properties that can be strategically exploited in drug design. This technical guide will provide a comprehensive overview of the this compound scaffold, from its synthesis to its potential applications in various therapeutic areas, supported by detailed protocols and mechanistic insights.

Physicochemical Properties of this compound

A thorough understanding of the core scaffold's properties is fundamental to any drug discovery program.

| Property | Value | Reference |

| CAS Number | 214759-65-6 | N/A |

| Molecular Formula | C₁₀H₇NO₂ | N/A |

| Molecular Weight | 173.17 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Predicted Boiling Point | 359.1±42.0 °C | N/A |

| Predicted Density | 1.29±0.1 g/cm³ | N/A |

The Strategic Importance of the 6-Cyano Moiety

The cyano group is more than just a simple substituent; it is a powerful pharmacophoric element. Its inclusion in a drug candidate can serve several strategic purposes:

-

Hydrogen Bond Acceptor: The nitrogen atom of the cyano group is a strong hydrogen bond acceptor, enabling potent interactions with biological targets such as enzyme active sites and receptors.

-

Dipole Moment Modulation: The strong electron-withdrawing nature of the cyano group significantly influences the electronic distribution of the aromatic ring, which can enhance binding to target proteins through dipole-dipole or π-π interactions.

-

Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing for the optimization of activity and selectivity.

-

Synthetic Handle: The cyano group can be chemically transformed into other functionalities, such as amines or carboxylic acids, providing a versatile handle for further library development.

Synthesis of the this compound Core

A robust and efficient synthesis of the core scaffold is the first critical step in any drug discovery program. While various methods exist for the synthesis of 4-chromanones, a practical and scalable two-step approach starting from commercially available 4-cyanophenol is outlined below. This method is based on established chemical principles for the synthesis of the broader class of 4-chromanones.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound production.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 4-chromanones.

Step 1: Synthesis of 3-(4-Cyanophenoxy)propanenitrile

-

To a round-bottom flask, add 4-cyanophenol (1 equivalent), acrylonitrile (10 equivalents), anhydrous potassium carbonate (0.05 equivalents), and tert-butanol (0.1 equivalents).

-

Heat the mixture to reflux and stir for 20-40 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess acrylonitrile under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-cyanophenoxy)propanenitrile.

Step 2: Synthesis of this compound

-

Dissolve 3-(4-cyanophenoxy)propanenitrile (1 equivalent) in trifluoroacetic acid (TFA) (5 equivalents).

-

Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH) (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Therapeutic Potential and Drug Discovery Applications

The this compound scaffold is a promising starting point for the development of novel therapeutics in several key areas. The following sections outline potential applications, supported by data from closely related chromanone and cyano-containing heterocyclic compounds.

Anticancer Activity

The chromanone scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[3] The strategic placement of a cyano group can further enhance these activities. Structurally related 2-amino-4H-chromene-3-carbonitrile derivatives have demonstrated significant cytotoxic effects.[4]

Hypothetical Drug Discovery Workflow: Anticancer Agents

Caption: Workflow for anticancer drug discovery using the this compound scaffold.

Example Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard method for assessing the antiproliferative activity of new compounds.[2]

-

Seed cancer cells (e.g., MCF-7, DU-145, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds (derived from this compound) in culture medium.

-

Treat the cells with the compounds at various concentrations and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The chromanone scaffold has been successfully utilized to develop potent and selective kinase inhibitors.[5] For example, 3-hydroxychromones have been identified as inhibitors of cyclin-dependent kinases (CDKs).[5] The cyano group is a common feature in many approved kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase active site.

Potential Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.[5]

-

MAP Kinases (e.g., MEK1): Components of the Ras-MAPK signaling cascade, crucial in many cancers.[6]

-

Tyrosine Kinases: A large family of enzymes often implicated in cancer and inflammatory diseases.

Example Quantitative Data for a Related Kinase Inhibitor Class

While specific data for this compound derivatives is not yet published, the following table for 4-anilino-3-quinolinecarbonitriles (which also feature a cyano group directed towards the kinase hinge) illustrates the potency that can be achieved.[6]

| Compound | Target Kinase | IC₅₀ (µM) |

| Compound 3 | MEK1 | 0.018 |

This data highlights the potential for cyano-containing heterocyclic scaffolds to achieve potent kinase inhibition.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Chromanone derivatives have been shown to possess anti-inflammatory properties, for instance, by inhibiting the NF-κB signaling pathway.[7]

Signaling Pathway: NF-κB Inhibition by Chromanone Derivatives

Caption: Potential mechanism of anti-inflammatory action of chromanone derivatives.

Conclusion and Future Directions

The this compound scaffold represents a largely untapped but highly promising starting point for the development of novel therapeutics. Its straightforward synthesis from commercially available materials, combined with the strategic positioning of a versatile cyano group on a privileged chromanone core, makes it an attractive platform for medicinal chemists. The demonstrated biological activities of structurally related compounds in oncology, inflammation, and kinase inhibition provide a strong rationale for the exploration of this compound-based libraries. Future work should focus on the synthesis and systematic biological evaluation of diverse libraries of derivatives to elucidate the structure-activity relationships and identify lead compounds for further preclinical development. The insights and protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

- Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. PubMed Central. (2024-09-28)

- Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflamm

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Synthesis, characterization, and biological activity evaluation of 4,6-dihydropyrano[3,2-c]isochromene-3-carbonitrile as anticancer agents. PubMed. (2025-05-06)

- Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activ

- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. National Institutes of Health. (2024-12-03)

- 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evalu

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. (2021-06-30)

- Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prost

- (PDF) Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors.

- An efficient synthesis of 4-chromanones.